4-Hydroxy-4-phenylbut-2-ynoic acid
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Overview
Description
4-Hydroxy-4-phenylbut-2-ynoic acid is an organic compound with the molecular formula C10H8O3. It is characterized by the presence of a hydroxyl group and a phenyl group attached to a butynoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-4-phenylbut-2-ynoic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with propiolic acid in the presence of a base. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a hydroxyl group on the butynoic acid backbone .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-phenylbut-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the butynoic acid backbone can be reduced to form a double or single bond.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-4-phenylbut-2-ynoic acid.
Reduction: Formation of 4-hydroxy-4-phenylbut-2-enoic acid or 4-hydroxy-4-phenylbutanoic acid.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-Hydroxy-4-phenylbut-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-phenylbut-2-ynoic acid involves its interaction with specific molecular targets. The hydroxyl group and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybut-2-ynoic acid: Lacks the phenyl group, resulting in different reactivity and applications.
4-Phenylbut-2-ynoic acid: Lacks the hydroxyl group, affecting its chemical properties and biological activity.
4-Hydroxy-4-phenylbutanoic acid: Contains a saturated backbone, leading to different chemical reactivity
Uniqueness
4-Hydroxy-4-phenylbut-2-ynoic acid is unique due to the presence of both a hydroxyl group and a phenyl group on a butynoic acid backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
62952-24-3 |
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Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-hydroxy-4-phenylbut-2-ynoic acid |
InChI |
InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,(H,12,13) |
InChI Key |
QHAIPHVVEJWPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(=O)O)O |
Origin of Product |
United States |
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